molecular formula C12H16OS B13199950 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one

Cat. No.: B13199950
M. Wt: 208.32 g/mol
InChI Key: BCKDRCOHCOMFMM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to an ethanone backbone, which is further substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,5-trimethylbenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,4,5-Trimethylbenzaldehyde} + \text{Methylthiol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1-phenylethan-1-one: Lacks the additional methyl groups on the phenyl ring.

    2-(Ethylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

    2-(Methylsulfanyl)-1-(3,4,5-trimethylphenyl)ethan-1-one: Has different substitution patterns on the phenyl ring.

Uniqueness

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one, also known as 2,4,5-trimethylacetophenone, is an organic compound with significant interest in various biological and chemical applications. Its structure consists of a ketone functional group attached to a trimethyl-substituted phenyl ring and a methylthio group. This article delves into the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14OS
  • Molecular Weight : 198.29 g/mol
  • CAS Number : 2040-07-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and potential use as a flavoring agent in food products.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Strains : Such as Candida albicans.

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxic Effects

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
  • Inhibition of Key Enzymes : Such as topoisomerases involved in DNA replication.
  • Modulation of Signaling Pathways : Influencing pathways related to cell survival and apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various ketones, including this compound. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

Study on Cancer Cell Lines

In another investigation published in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptosis through caspase activation.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-methylsulfanyl-1-(2,4,5-trimethylphenyl)ethanone

InChI

InChI=1S/C12H16OS/c1-8-5-10(3)11(6-9(8)2)12(13)7-14-4/h5-6H,7H2,1-4H3

InChI Key

BCKDRCOHCOMFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CSC)C

Origin of Product

United States

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